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molecular formula C6H10N2O B138026 2-Propyl-1H-imidazol-4(5H)-one CAS No. 158365-96-9

2-Propyl-1H-imidazol-4(5H)-one

Cat. No. B138026
M. Wt: 126.16 g/mol
InChI Key: BDSFPJPUFHGKLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05442075

Procedure details

17.39 g (138 mmol) of glycine methyl ester hydrochloride was added to a solution of sodium hydroxide (5.56 g, 139 mmol) in methanol (55 ml) at 0° C. After 15 minutes, 14.50 g (content 96.3 percent, 138 mmol) of butanimidic acid methyl ester was instilled in the white suspension for 8 minutes. The mixture was stirred for 3 hours at room temperature and then concentrated by evaporation on a Rotavapor. The residue was mixed with CH2Cl2 (250 ml) and the resultant suspension was filtered. The filtrate was concentrated by evaporation on a Rotavapor, again mixed with CH2Cl2 (250 ml) and filtered again. After removal of the solvent, the title compound was obtained (15.13 g, content>95 percent according to 1H-NMR, 83 percent yield). Other data concerning the product was:
Quantity
17.39 g
Type
reactant
Reaction Step One
Quantity
5.56 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.C[O:3][C:4](=O)[CH2:5][NH2:6].[OH-].[Na+].CO[C:12](=[NH:16])[CH2:13][CH2:14][CH3:15]>CO>[CH2:13]([C:12]1[NH:16][C:4](=[O:3])[CH2:5][N:6]=1)[CH2:14][CH3:15] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
17.39 g
Type
reactant
Smiles
Cl.COC(CN)=O
Name
Quantity
5.56 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
55 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
14.5 g
Type
reactant
Smiles
COC(CCC)=N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation on a Rotavapor
ADDITION
Type
ADDITION
Details
The residue was mixed with CH2Cl2 (250 ml)
FILTRATION
Type
FILTRATION
Details
the resultant suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated by evaporation on a Rotavapor
ADDITION
Type
ADDITION
Details
again mixed with CH2Cl2 (250 ml)
FILTRATION
Type
FILTRATION
Details
filtered again
CUSTOM
Type
CUSTOM
Details
After removal of the solvent

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(CC)C1=NCC(N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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